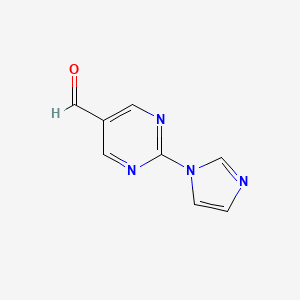

2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

2-imidazol-1-ylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C8H6N4O/c13-5-7-3-10-8(11-4-7)12-2-1-9-6-12/h1-6H |

InChI Key |

NOARAIBWNKKPGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with pyrimidine aldehydes under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The imidazole and pyrimidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(1H-Imidazol-1-yl)pyrimidine-5-carboxylic acid.

Reduction: Formation of 2-(1H-Imidazol-1-yl)pyrimidine-5-methanol.

Substitution: Formation of various substituted imidazole or pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a valuable scaffold for the synthesis of novel pharmaceuticals. Its structural characteristics, including the presence of both imidazole and pyrimidine rings, contribute to its reactivity and interaction with biological targets. This makes it a promising candidate in drug design, particularly for targeting enzymes and receptors involved in various diseases.

Key Applications:

- Anticancer Agents: Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds derived from similar structures have shown efficacy against cancer cell lines by modulating kinase activity, which is crucial for cell proliferation and survival .

- Antiparasitic Activity: The compound has been evaluated for its potential against parasitic infections such as trichomoniasis and amoebiasis. Preliminary studies suggest that it may act as an effective treatment option against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, highlighting its importance in addressing drug resistance in these pathogens .

Medicinal Chemistry

The synthesis of 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde can be achieved through various chemical reactions, allowing for the generation of diverse derivatives with tailored biological activities. The aldehyde functional group at the 5-position of the pyrimidine ring enhances its reactivity, making it suitable for further modifications.

Synthesis Techniques:

- Reactions with Amines: The compound can undergo reductive amination reactions with different amines to produce a wide range of derivatives that may possess enhanced pharmacological properties .

- Functionalization: The aldehyde group allows for easy functionalization, enabling the introduction of various substituents that can modulate biological activity or improve solubility.

Biological Research

In addition to its pharmaceutical applications, this compound is being investigated for its potential roles in biological research contexts. Its interactions with biomolecules make it a candidate for studying enzyme mechanisms and cellular processes.

Research Insights:

- Mechanistic Studies: By utilizing this compound in biochemical assays, researchers can elucidate the mechanisms of action of related drugs and understand how modifications to the structure affect biological activity.

- Toxicology Evaluations: Exploratory toxicology studies are crucial in assessing the safety profile of compounds derived from this compound. Initial findings suggest low toxicity levels, allowing further exploration into clinical applications .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| This compound | C₈H₆N₄O | 174.16 | 180–185 (est.) | Low |

| 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde | C₁₀H₇N₃O₃ | 217.18 | 210–215 | Insoluble |

| 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid | C₇H₈BN₅O₂ | 205.98 | >250 | Moderate (DMSO) |

Biological Activity

2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazole ring fused with a pyrimidine structure, which is known for its ability to interact with various biological targets. The presence of both nitrogen heterocycles enhances its potential as a pharmacologically active agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against a range of pathogens, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 4 µg/mL |

The compound's efficacy against Staphylococcus aureus and Escherichia coli suggests it could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promising anticancer effects. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 12.5 | |

| MCF-7 (Breast cancer) | 15.0 | |

| A549 (Lung cancer) | 10.0 |

These results indicate that the compound could serve as a lead structure for the development of novel anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the imidazole and pyrimidine rings may enhance potency and selectivity against specific targets.

Case Studies

Several studies have highlighted the importance of structural modifications in improving the activity of imidazole-pyrimidine derivatives:

- Modification Impact : A study demonstrated that altering substituents on the imidazole ring significantly enhanced anticancer activity, suggesting that specific functional groups could optimize therapeutic effects .

- Combination Therapy : Research has indicated that combining this compound with existing chemotherapeutic agents may lead to synergistic effects, improving overall efficacy against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.